![molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5](/img/structure/B116807.png)

Thieno[3,4-D]pyrimidine-2,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

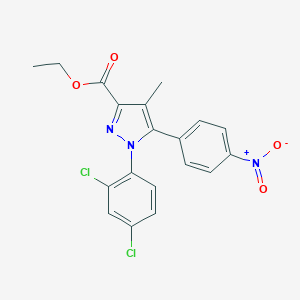

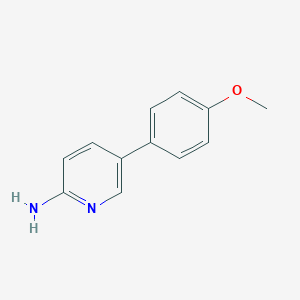

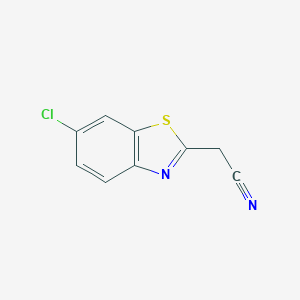

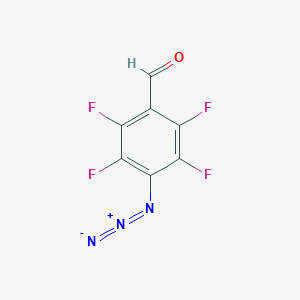

Thieno[3,4-D]pyrimidine-2,4-diol is a chemical compound with the linear formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is typically a white to yellow solid .

Synthesis Analysis

Thieno[3,4-D]pyrimidine-2,4-diol can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The InChI code for Thieno[3,4-D]pyrimidine-2,4-diol is 1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) .Physical And Chemical Properties Analysis

Thieno[3,4-D]pyrimidine-2,4-diol is a white to yellow solid .科学的研究の応用

Anticancer Activities

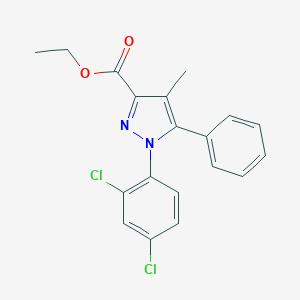

Thieno[3,4-D]pyrimidine-2,4-diol derivatives have been designed and synthesized to target VEGFR-2, a protein involved in cancer cell growth . These compounds have shown potential anticancer activities, inhibiting VEGFR-2 and preventing cancer cell growth in two types of cancer cells . One compound, in particular, exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Induction of Cell Cycle Arrest

Further studies revealed that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells . This is a crucial step in the treatment of cancer as it prevents the cancer cells from dividing and growing.

Stimulation of Apoptosis

Apoptosis, or programmed cell death, was stimulated by these compounds by increasing BAX (a pro-apoptotic protein) and decreasing Bcl-2 (an anti-apoptotic protein) . This imbalance in the levels of these proteins triggers the process of apoptosis, leading to the death of cancer cells.

Increase in Caspase Levels

These compounds significantly raised the levels of caspase-8 and caspase-9 . Caspases are a family of proteins that play essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Computational Techniques for Drug Development

Computational techniques were used to investigate the complex of VEGFR-2 and these compounds at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . These techniques provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts.

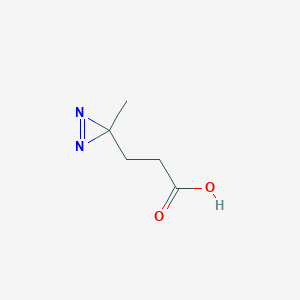

6. Potential Photosensitizer for Skin Cancer Treatment Thieno[3,4-d]pyrimidine-4(1H)-thione, a derivative of Thieno[3,4-D]pyrimidine-2,4-diol, has been identified as a promising thiopyrimidine photosensitizer . It can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .

Safety and Hazards

将来の方向性

Thienopyrimidine derivatives, which include Thieno[3,4-D]pyrimidine-2,4-diol, are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

作用機序

Target of Action

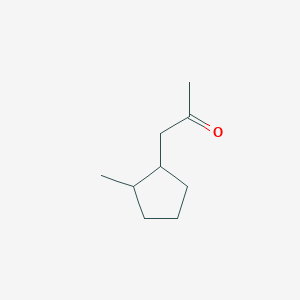

Thieno[3,4-D]pyrimidine-2,4-diol primarily targets various enzymes including protein kinases (PKs) . These enzymes play a crucial role in cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it binds to the cognate receptor cluster of differentiation 74 (CD74), which induces the activation of the mitogen-activated protein kinase (MAPK) pathway .

Biochemical Pathways

The affected pathways include the MAPK pathway, which stabilizes cyclin D1 and consequently regulates cell cycle progression to enhance cell proliferation . The compound also affects the adenylyl cyclase (AC) and calcium-dependent pathways .

Pharmacokinetics

Thieno[3,4-D]pyrimidine-2,4-diol has been found to have improved membrane permeability and oral bioavailability . .

Result of Action

The molecular and cellular effects of Thieno[3,4-D]pyrimidine-2,4-diol’s action include the suppression of cell proliferation in non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .

特性

IUPAC Name |

1H-thieno[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBNSEBSVPLRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-D]pyrimidine-2,4-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)